8-[5-(Difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
Overview
Description
BAY-8400 is a novel, potent, and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining pathway. The inhibition of DNA-PK by BAY-8400 has shown synergistic efficacy when combined with targeted alpha therapies, making it a promising candidate for cancer treatment .
Preparation Methods
BAY-8400 is synthesized starting from a triazoloquinoxaline, which was identified as a hit from a screen for ataxia telangiectasia and Rad3-related protein inhibitors. The lead optimization efforts focused on enhancing potency and selectivity, leading to the discovery of BAY-8400 . The specific synthetic routes and reaction conditions are proprietary and detailed in scientific publications .
Chemical Reactions Analysis
BAY-8400 undergoes various chemical reactions, including:
Oxidation: BAY-8400 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: BAY-8400 can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BAY-8400 has several scientific research applications, including:
Chemistry: Used as a tool compound to study DNA repair mechanisms and the role of DNA-PK in these processes.
Biology: Employed in research to understand the cellular response to DNA damage and the pathways involved in DNA repair.
Medicine: Investigated for its potential in cancer therapy, particularly in combination with targeted alpha therapies.
Industry: Utilized in the development of new therapeutic agents targeting DNA repair pathways.
Mechanism of Action
BAY-8400 exerts its effects by selectively inhibiting DNA-dependent protein kinase. DNA-PK is essential for the non-homologous end joining pathway, which repairs DNA double-strand breaks. By inhibiting DNA-PK, BAY-8400 prevents the repair of DNA damage, leading to increased sensitivity of cancer cells to DNA-damaging agents. This mechanism makes BAY-8400 a valuable compound in cancer therapy, particularly in combination with targeted alpha therapies .
Comparison with Similar Compounds
BAY-8400 is unique compared to other DNA-PK inhibitors due to its high selectivity and potency. Similar compounds include:
NU7441: Another DNA-PK inhibitor, but with lower selectivity compared to BAY-8400.
KU-0060648: A dual inhibitor of DNA-PK and PI3K, which lacks the selectivity of BAY-8400.
M3814: A DNA-PK inhibitor with different pharmacokinetic properties and efficacy profiles.
BAY-8400 stands out due to its synergistic efficacy when combined with targeted alpha therapies, making it a promising candidate for further development in cancer treatment .
Properties
IUPAC Name |
8-[5-(difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O/c22-20(23)16-8-15(10-24-11-16)14-3-4-17-18(9-14)28-19(12-25-17)26-27-21(28)13-2-1-6-29-7-5-13/h2-4,8-12,20H,1,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKHYZXUMVNCIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC(=C1)C2=NN=C3N2C4=C(C=CC(=C4)C5=CC(=CN=C5)C(F)F)N=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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